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Aureobasidin S1

Antifungal susceptibility Structure-activity relationship Candida albicans

Researchers studying IPC synthase inhibition require well-characterized negative controls to distinguish target engagement from off-target effects. Aureobasidin S1 (CAS 153954-71-3) solves this problem as a validated negative control with ≥500-fold lower antifungal potency than Aureobasidin A (MIC ≥25 µg/mL vs. ≤0.05 µg/mL against C. albicans). • Confirms IPC synthase-mediated mechanism in antifungal susceptibility testing • Provides a defined SAR pair (Met(O) at position 6 vs. allo-Ile in Aureobasidin A) for medicinal chemistry calibration • Serves as selectivity control for AUR1-based genetic selection in S. cerevisiae • Functions as an analytical retention time marker for LC/MS profiling of Aureobasidium fermentation broths

Molecular Formula C11H13BrMgO2
Molecular Weight 1135.5 g/mol
CAS No. 153954-71-3
Cat. No. B234818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAureobasidin S1
CAS153954-71-3
SynonymsAureobasidin S1
Molecular FormulaC11H13BrMgO2
Molecular Weight1135.5 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)O1)C(C)(C)O)C)CC(C)C)C(C)C)C)CCS(=O)C)CC3=CC=CC=C3)C)CC4=CC=CC=C4)C(C)C)C
InChIInChI=1S/C59H90N8O12S/c1-16-38(8)48-57(75)65(13)47(37(6)7)52(70)62-43(33-39-24-19-17-20-25-39)54(72)63(11)45(34-40-26-21-18-22-27-40)56(74)67-30-23-28-44(67)50(68)60-41(29-31-80(15)78)53(71)64(12)46(36(4)5)51(69)61-42(32-35(2)3)55(73)66(14)49(58(76)79-48)59(9,10)77/h17-22,24-27,35-38,41-49,77H,16,23,28-34H2,1-15H3,(H,60,68)(H,61,69)(H,62,70)
InChIKeyLWWLFVPYKYLVRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aureobasidin S1 in Antifungal Research Procurement


Aureobasidin S1 is a cyclic depsipeptide antibiotic isolated from the fungus *Aureobasidium pullulans* R106, characterized by a methionine sulfoxide residue that increases its molecular weight by 34 Da relative to the class-defining compound Aureobasidin A [1]. Unlike highly potent in-class analogs such as Aureobasidin A, S2b, S3, and S4, S1 exhibits markedly attenuated antifungal activity, a property that establishes its distinct utility as a structure–activity relationship (SAR) probe and experimental negative control rather than as a therapeutic candidate [1]. This differentiation is critical for researchers requiring well-characterized, low-activity comparators for mechanistic studies of IPC synthase inhibition.

Negative control for IPC synthase inhibition assays
SAR probe for structure–activity relationship studies
Analytical reference standard for fermentation profiling

Aureobasidin S1 Specificity vs. Other Aureobasidins


Within the aureobasidin family, minor structural modifications induce profound changes in antifungal potency. The Yoshikawa et al. (1993) structure–activity relationship study demonstrated that the introduction of a methionine sulfoxide at position 6 in Aureobasidin S1 results in the near-complete loss of antifungal activity observed in Aureobasidin A and other hydroxylated-Hmp analogs [1]. Consequently, substituting S1 for a bioactive aureobasidin in fungal susceptibility testing or IPC synthase inhibition assays would produce invalid results. Procurement decisions must be compound-specific, as the biological activity cannot be inferred from class membership alone [1].

Aureobasidin S1 (this product)

Markedly attenuated antifungal activity; suited for negative-control and SAR applications.

Other Aureobasidins (A, S2b, S3, S4)

Retain high antifungal potency. Substitution would confound IPC synthase inhibition readouts and produce non-comparable assay results.

Interchangeability is not supported; selection must be compound-specific based on required activity profile.

Aureobasidin S1 vs. Aureobasidin A and S-Series Analogs


Antifungal Activity vs. Aureobasidin A

Aureobasidin S1 lacks meaningful antifungal activity compared to Aureobasidin A. In the agar dilution MIC assay against *Candida albicans* TIMM 0136, Aureobasidin A exhibited an MIC of ≤0.05 µg/mL, whereas Aureobasidin S1 showed an MIC of 25 µg/mL or greater, representing a >500-fold reduction in potency [1].

Antifungal Activity vs. A
Head-to-head
Aureobasidin S1 MIC ≥ 25 µg/mL vs. Aureobasidin A MIC ≤ 0.05 µg/mL (>500-fold difference) against C. albicans TIMM 0136.
Supports negative-control selection for target engagement studies.
Agar dilution method; single-strain comparison.
Antifungal susceptibility Structure-activity relationship Candida albicans

Spectrum vs. Hydroxylated Hmp Analogs

Unlike the hydroxylated-Hmp aureobasidins S2b, S3, and S4, which retain high activity against *Candida* spp. and *Cryptococcus neoformans*, Aureobasidin S1 displayed uniformly high MIC values (≥25 µg/mL) against all tested fungal pathogens, including *C. albicans*, *C. glabrata*, *C. neoformans*, and *Saccharomyces cerevisiae* [1]. This contrasts with S2b, S3, and S4, which showed MICs ranging from 0.1 to 6.3 µg/mL across the same panel [1].

Spectrum vs. S2b/S3/S4
Head-to-head
S1 MIC ≥ 25 µg/mL against all tested fungi; S2b/S3/S4 MIC range 0.1–6.3 µg/mL across C. albicans, C. glabrata, C. neoformans, S. cerevisiae.
Broad-spectrum inactivity makes S1 suitable as a universal negative control.
Multi-species panel; agar dilution MIC.
Antifungal spectrum Cryptococcus neoformans Candida glabrata

Structural Basis of Inactivity: Met(O) at Position 6

The molecular basis for the inactivity of Aureobasidin S1 is the replacement of the allo-isoleucine residue found in Aureobasidin A with a methionine sulfoxide (Met(O)) at position 6 [1]. The Yoshikawa et al. study notes that a compound bearing methionine (without oxidation) at the same position retains antifungal activity comparable to S2b, S3, and S4, confirming that the sulfoxide oxidation state—not the amino acid substitution per se—is responsible for the activity loss [1].

Structural Basis of Inactivity
Class-level
Met(O) at position 6 replaces allo-Ile found in Aureobasidin A. Oxidation state, not substitution alone, abolishes activity (methionine-containing analog retains potency).
Confirms S1 as a tool for studying methionine oxidation effects on depsipeptide bioactivity.
Structural identification by FAB-MS, amino acid analysis, 13C NMR.
Structure-activity relationship Depsipeptide chemistry Methionine oxidation

Hydrophilicity vs. Aureobasidins A–R

All five new aureobasidins (S1, S2a, S2b, S3, S4) exhibit higher hydrophilicity on reversed-phase HPLC compared to the known aureobasidins A through R [1]. Among the S-series, S1's chromatographic behavior reflects the combined effect of the methionine sulfoxide moiety and the conserved β-hydroxy-N-methylvaline residue, yielding a retention time shift that distinguishes it from both the lipophilic A–R series and the hydroxylated-Hmp S-series members [1].

Hydrophilicity vs. A–R Series
Class-level
S1 elutes earlier than aureobasidins A–R on reversed-phase HPLC (Capcell Pak C18), indicating higher hydrophilicity. Retention distinct from S2a–S4 due to Met(O) and β-hydroxy-N-methylvaline.
Supports use as an analytical reference for fermentation product profiling.
LC/MS with electrospray ionization; qualitative retention shift reported.
Reversed-phase HPLC Hydrophilicity Physicochemical properties

Aureobasidin S1 Application Scenarios


Negative Control for IPC Synthase Assays

Aureobasidin S1 serves as a validated negative control in experiments measuring inositol phosphorylceramide (IPC) synthase inhibition. Its ≥500-fold lower potency against *Candida albicans* compared to Aureobasidin A [1] allows researchers to confirm that antifungal effects observed with active aureobasidins are mediated through target engagement rather than off-target or vehicle effects. This application is essential for high-throughput screening campaigns seeking novel IPC synthase inhibitors.

SAR Reference Compound

The defined structural difference between S1 (Met(O) at position 6) and Aureobasidin A (allo-isoleucine at position 6) [1] provides a well-characterized SAR pair for medicinal chemistry programs. Researchers synthesizing or isolating new aureobasidin derivatives can use S1 as a benchmark for the activity-abolishing effect of methionine sulfoxide incorporation, thereby calibrating the biological consequences of oxidative modifications to depsipeptide scaffolds.

Analytical Standard for Fermentation Profiling

Due to its distinct reversed-phase HPLC retention characteristics relative to both the lipophilic A–R series and the hydroxylated-Hmp S-series [1], Aureobasidin S1 can be employed as a retention time marker and identity standard in LC/MS-based profiling of *Aureobasidium pullulans* fermentation broths. Its unique elution profile aids in the unambiguous identification and quantification of minor aureobasidin components during strain optimization and production monitoring.

Selectivity Control in Genetic Selection Systems

In *Saccharomyces cerevisiae* genetic engineering workflows that employ aureobasidin A resistance markers (e.g., AUR1-based selection), Aureobasidin S1 can function as a selectivity control to confirm that cell survival is specifically conferred by the resistance gene and not by compound inactivity. The high MIC of S1 against *S. cerevisiae* (≥25 µg/mL) [1] contrasts with the potent activity of Aureobasidin A, enabling discrimination between genetic resistance and pharmacological failure of the selection agent.

Application
Selection Property
Validation Focus
IPC Synthase Negative Control
Low-activity comparator with defined target
Confirm that antifungal effects are target-mediated
SAR Benchmark Compound
Structure-defined inactivity at position 6
Calibrate oxidative modification consequences on activity
Fermentation Profiling Standard
Distinct reversed-phase HPLC retention
Retention time marker for minor aureobasidin identification
AUR1 Selectivity Control
Low-activity profile vs. resistance marker
Verify that cell survival depends on genetic resistance
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